An In-Depth Technical Guide to (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate
An In-Depth Technical Guide to (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate
Abstract: This document provides a comprehensive technical overview of (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate, a pivotal chiral building block in modern organic and medicinal chemistry. We will delve into its core chemical and physical properties, established synthesis and purification protocols, characteristic reactivity, and key applications. This guide is intended for researchers, scientists, and drug development professionals who utilize chiral synthons for creating complex, stereochemically defined molecules.
Introduction and Core Significance
(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate is a non-racemic compound highly valued in asymmetric synthesis. Its structure incorporates a phenyl group, a stereocenter at the C1 carbon bearing a hydroxyl group, and a tosylate group at the C2 position. The tosylate moiety is an excellent leaving group, making this molecule a versatile electrophile for a wide range of nucleophilic substitution reactions. This predictable reactivity, coupled with the defined stereochemistry, allows for the synthesis of complex chiral molecules, which is particularly crucial in the development of active pharmaceutical ingredients (APIs).[1]
The primary utility of this compound lies in its ability to transfer its chirality to new molecules. By reacting it with various nucleophiles, chemists can create new stereocenters with a high degree of control, a fundamental requirement in the synthesis of enantiomerically pure drugs where often only one enantiomer is therapeutically active and the other can be inactive or even harmful.
Chemical and Physical Properties
A thorough understanding of a reagent's physical properties is paramount for its effective use in experimental design, including reaction setup, solvent selection, and purification. (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate is a white, solid compound at room temperature.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₆O₄S | [2][3][4] |
| Molecular Weight | 292.35 g/mol | [3][4][5][6] |
| Appearance | White solid/powder | [2][7] |
| Melting Point | 74-76 °C | [2][3][6] |
| Optical Activity | [α]²⁰/D +34° (c=2 in ethanol) | [3][6] |
| CAS Number | 40435-14-1 | [2][4] |
Synthesis and Purification
The most common and efficient synthesis of (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate involves the selective tosylation of the primary alcohol of the parent diol, (S)-(+)-1-Phenyl-1,2-ethanediol. This selectivity is achieved due to the lower steric hindrance of the primary hydroxyl group compared to the secondary benzylic hydroxyl group.
Experimental Protocol: Selective Tosylation
This protocol describes a standard laboratory procedure for the synthesis.
Materials:
-
(S)-(+)-1-Phenyl-1,2-ethanediol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[8]
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-(+)-1-Phenyl-1,2-ethanediol (1.0 equivalent) in anhydrous pyridine or a mixture of anhydrous DCM and pyridine.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermic reaction and prevent side reactions, such as the formation of the corresponding chloride.[8]
-
Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl) (typically 1.05-1.1 equivalents) portion-wise to the stirred solution, ensuring the temperature remains at or below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting diol is consumed.
-
Workup: Once the reaction is complete, quench it by adding cold water. Transfer the mixture to a separatory funnel and dilute with DCM.
-
Washing: Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel to afford the pure (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate as a white solid.
Caption: Workflow for the synthesis of (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate.
Reactivity and Mechanistic Considerations
The chemical utility of this tosylate is dominated by the p-toluenesulfonate group, which is an excellent leaving group due to the resonance stabilization of the resulting anion. This facilitates nucleophilic substitution reactions, primarily through an Sₙ2 mechanism.
Sₙ2 Nucleophilic Substitution
The primary carbon to which the tosylate is attached is highly susceptible to attack by a wide range of nucleophiles. The Sₙ2 pathway is favored due to the unhindered nature of this primary center. A key feature of this reaction is the inversion of stereochemistry at the reaction center. However, since the reaction occurs at the C2 position, which is not the chiral center in this molecule, the stereochemistry at the C1 carbon is preserved.
General Reaction: Nu⁻ + (S)-CH₃C₆H₄SO₃CH₂CH(OH)C₆H₅ → Nu-CH₂CH(OH)C₆H₅ + TsO⁻
This preservation of the original stereocenter is what makes the reagent so valuable in asymmetric synthesis.
Caption: Generalized Sₙ2 reaction mechanism at the C2 position.
Common Applications:
-
Synthesis of Chiral Epoxides: Intramolecular cyclization via deprotonation of the remaining hydroxyl group can form (S)-styrene oxide, a valuable chiral epoxide.
-
Formation of Chiral Amines and Alcohols: Reaction with azide nucleophiles followed by reduction yields chiral amino alcohols. Other oxygen or nitrogen-based nucleophiles can be introduced to build more complex structures.
Spectroscopic Characterization
Confirmation of the structure and purity of (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate is typically achieved through a combination of spectroscopic methods. While specific spectra are not provided in the search results, a description of the expected signals is crucial for researchers.
-
¹H NMR (Proton NMR): Expected signals would include a singlet for the methyl group on the tosyl ring (~2.4 ppm), aromatic protons from both the phenyl and tosyl groups (in the 7-8 ppm range), and signals for the diastereotopic protons of the -CH₂- group and the proton of the -CH(OH)- group.
-
¹³C NMR (Carbon NMR): Distinct signals for all 15 carbons would be expected, including the methyl carbon of the tosyl group, the aromatic carbons, and the two aliphatic carbons of the ethanediol backbone.
-
IR (Infrared) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the alcohol (~3400 cm⁻¹), C-H stretches for aromatic and aliphatic groups, and strong S=O stretches characteristic of the sulfonate ester group (~1350 and 1170 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed, along with characteristic fragmentation patterns corresponding to the loss of the tosyl group or other fragments.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[6] For handling the solid powder, a dust mask (e.g., type N95) is recommended.
-
Handling: Avoid contact with skin and eyes.[7] Do not ingest or inhale dust.[7][9] Ensure adequate ventilation in the handling area. Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] It is classified as a combustible solid.[6]
-
Incompatibilities: Keep away from strong oxidizing agents.[7]
In case of accidental exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.[7][9]
References
- (S)-(+)-1-phenyl-1,2-ethanediol 2-tosylate 40435-14-1 - Guidechem. [URL: https://www.guidechem.com/product_show/40435-14-1.html]
- (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate 98% - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/317853]
- (S)-(+)-1-PHENYL-1,2-ETHANEDIOL 2-TOSYLATE CAS#: 40435-14-1 - ChemWhat. [URL: https://www.
- (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7019623]
- (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate 98%. [URL: https://www.sigmaaldrich.com/product/aldrich/317853]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC270270050]
- (S)-()-1-Phenyl-1,2-ethanediol 2-tosylate - MySkinRecipes. [URL: https://myskinrecipes.com/ingredient-checker/ingredient/(s)-()
- 1-PHENYL-1,2-ETHANEDIOL 2-TOSYLATE - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?casno=40434-87-5]
- (S)-(+)-1-Phenyl-1, 2-ethanediol 2-tosylate, min 98%, 1 gram - Strem. [URL: https://www.strem.com/catalog/v/08-0520/41/(s)-(+)
- Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - MDPI. [URL: https://www.mdpi.com/1420-3049/22/10/1759]
- (S)-()-1-Phenyl-1,2-ethanediol 2-tosylate - MySkinRecipes. [URL: https://myskinrecipes.com/ingredient-checker/ingredient/(s)-()
- (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate, 98% | 40435-14-1 - J&K Scientific. [URL: https://www.jk-scientific.com/en/40435-14-1.html]
- (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate 98% - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/GB/en/product/aldrich/317853]
- Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - MDPI. [URL: https://www.mdpi.com/1420-3049/22/10/1759]
Sources
- 1. (S)-()-1-Phenyl-1,2-ethanediol 2-tosylate [myskinrecipes.com]
- 2. Page loading... [guidechem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. calpaclab.com [calpaclab.com]
- 5. (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate | C15H16O4S | CID 7019623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-(+)-1-苯基-1,2-乙二醇2-甲苯磺酸酯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. fishersci.com [fishersci.com]
- 8. mdpi.com [mdpi.com]
- 9. chemicalbook.com [chemicalbook.com]
